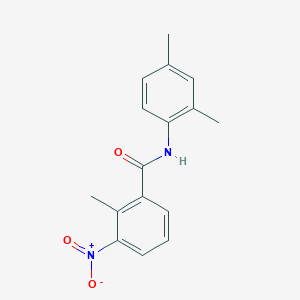
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde, also known as Mocetinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in cancer treatment, as well as for its effects on various biological processes.
作用机制
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde can increase the acetylation of histone proteins, leading to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been shown to enhance the immune response to cancer cells, which can help to eliminate cancer cells more effectively.
实验室实验的优点和局限性
One of the main advantages of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression in cancer cells. Additionally, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been shown to have a relatively low toxicity profile, with few side effects. However, one limitation of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is its limited efficacy in solid tumors, which may be due to the complex nature of the tumor microenvironment.
未来方向
There are several potential future directions for the study of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde. One area of research is the development of combination therapies that combine 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde with other drugs or treatments to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research into the development of new HDAC inhibitors that may have improved efficacy and safety profiles compared to 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde.
In conclusion, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is a promising compound that has shown potential for use in cancer treatment. Its specificity for HDAC enzymes allows for targeted inhibition of gene expression in cancer cells, while leaving normal cells relatively unaffected. While there are limitations to its efficacy in solid tumors, ongoing research into combination therapies and the development of new HDAC inhibitors may help to overcome these challenges.
合成方法
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is synthesized through a multi-step process that involves the reaction of 4-methylumbelliferone with ethyl oxalyl chloride, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride.
科学研究应用
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been studied extensively for its potential use in cancer treatment, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected.
属性
IUPAC Name |
7-methoxy-4-methyl-2-oxochromene-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-12(14)16-11-5-10(15-2)8(6-13)4-9(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSNDGILYAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)
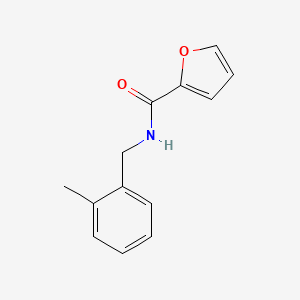
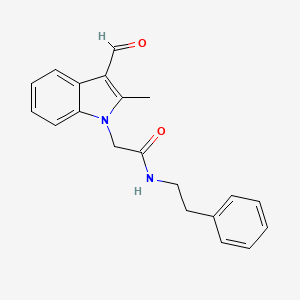
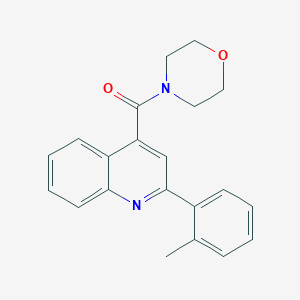
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
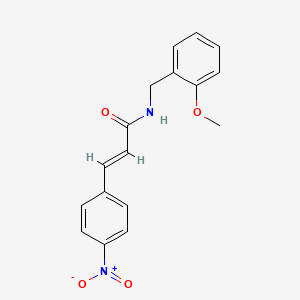

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
